molecular formula C24H25N5O3 B11612660 N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510760-89-1

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612660
CAS No.: 510760-89-1
M. Wt: 431.5 g/mol
InChI Key: MHQNWKAQKJYVOG-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a furan ring, and a triazatricyclo framework

Preparation Methods

The synthesis of N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo framework, followed by the introduction of the furan-2-ylmethyl group and the cyclohexyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with similar compounds such as:

Biological Activity

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclic structure and diverse functional groups. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O3, with a molecular weight of approximately 431.5 g/mol. Its structure includes a cyclohexyl group, an imino group, a carboxamide functionality, and a furan moiety, contributing to its chemical reactivity and potential biological activity.

PropertyValue
Molecular Formula C24H25N5O3
Molecular Weight 431.5 g/mol
IUPAC Name This compound
CAS Number 510760-89-1

Biological Activity

Research indicates that compounds similar to N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino exhibit various biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes or receptors. These interactions may modulate their activity leading to various biological effects.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at certain concentrations.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assay : In vitro tests on human cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM.
  • Enzyme Interaction : A study focused on the inhibition of specific kinases showed that the compound could act as a competitive inhibitor.

Synthesis and Derivatives

The synthesis of N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino typically involves multi-step organic reactions beginning with the formation of the triazatricyclic structure followed by the introduction of functional groups like furan and cyclohexyl.

Synthetic Route Overview

  • Synthesis of the triazatricyclic core.
  • Introduction of the furan moiety.
  • Formation of the carboxamide group through amide coupling reactions.

Future Directions

Further research is necessary to elucidate the exact mechanisms underlying the biological activities of N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino and to explore its therapeutic potentials in greater detail.

Properties

CAS No.

510760-89-1

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-15-7-5-11-28-21(15)27-22-19(24(28)31)13-18(23(30)26-16-8-3-2-4-9-16)20(25)29(22)14-17-10-6-12-32-17/h5-7,10-13,16,25H,2-4,8-9,14H2,1H3,(H,26,30)

InChI Key

MHQNWKAQKJYVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NC5CCCCC5

Origin of Product

United States

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